molecular formula C19H22O B8304100 2-(4-t-Butyl-phenyl)-2-indanol

2-(4-t-Butyl-phenyl)-2-indanol

Cat. No.: B8304100
M. Wt: 266.4 g/mol
InChI Key: QNVYXDPVKULAHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-t-Butyl-phenyl)-2-indanol is a useful research compound. Its molecular formula is C19H22O and its molecular weight is 266.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H22O

Molecular Weight

266.4 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-1,3-dihydroinden-2-ol

InChI

InChI=1S/C19H22O/c1-18(2,3)16-8-10-17(11-9-16)19(20)12-14-6-4-5-7-15(14)13-19/h4-11,20H,12-13H2,1-3H3

InChI Key

QNVYXDPVKULAHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2(CC3=CC=CC=C3C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of anhydrous cerium chloride (40.60 g, 164.7 mmol) in THF(250 mL) was stirred at room temperature for 2 hours under nitrogen. 4-t-Butylphenylmagnesium bromide (70.0 mL of 2.0M solution in diethyl ether, 140.0 mmol) was added at 0 ° C. and stirred for 3.5 h. A solution of 2-indanone (14.21 g, 107.7 mmol) in THF (20 mL) was added at the same temperature. After stirring at 0° C. for 3 h, the mixture was allowed to warm to room temperature and kept at ambient temperature overnight (12 h). It was then treated with 5% aqueous hydrochloric solution. The solution was extracted with diethyl ether (4*200 mL). All etheral layers were combined, washed with water (100 mL), dried over anhydrous magnesium sulphate and concentrated to give the crude product. 2-Indanone (1.34 g) was distilled off at 80° C/0.3 mm Hg. The residue was washed with pentane (50 mL) and subject to Kugelrohr distillation (185° C./0.3 mm Hg). 2-(4-t-Butyl-phenyl)-2-indanol (23.43 g) was obtained in pure form. 1H-N.M.R. (CDCl3) d 1.32 ( s, 9H), d 1.36 (s, 1H), d 3.25 (d, J=16.2 Hz, 2H), d 3.50 (d, J=16.2 Hz, 2H), d 7.15-7.45 (m, 8H)
Quantity
40.6 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
4-t-Butylphenylmagnesium bromide
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
14.21 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
[Compound]
Name
aqueous hydrochloric solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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